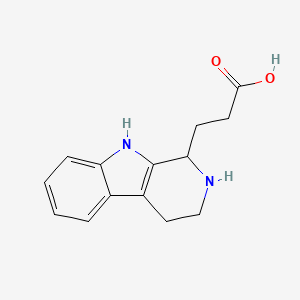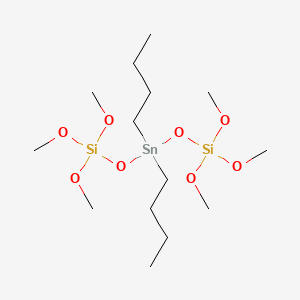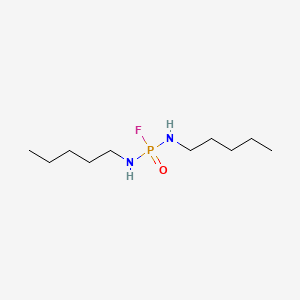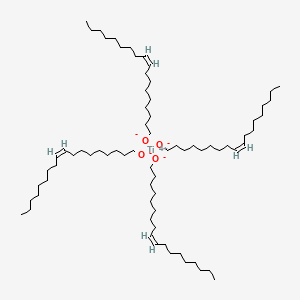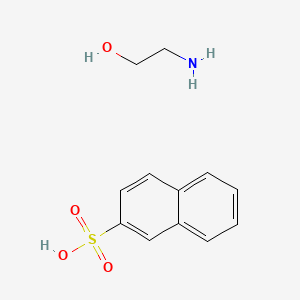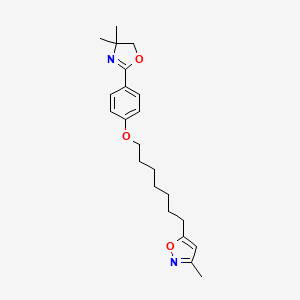![molecular formula C16H28 B12677642 6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane CAS No. 85665-86-7](/img/structure/B12677642.png)
6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 288-178-8, also known as 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the molecular formula C16H28 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The preparation of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves synthetic routes that typically include cycloaddition reactions. These reactions are carried out under controlled conditions to ensure the correct formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic properties and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical properties and reactivity.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific cyclohexyl and trimethyl substitutions, which influence its chemical behavior and applications.
Propriétés
Numéro CAS |
85665-86-7 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
6-cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C16H28/c1-11-13-9-14(12-7-5-4-6-8-12)15(10-13)16(11,2)3/h11-15H,4-10H2,1-3H3 |
Clé InChI |
CMDLWMRZWLVTBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C(C2)C1(C)C)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


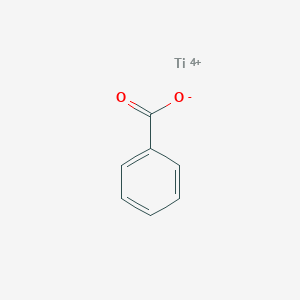
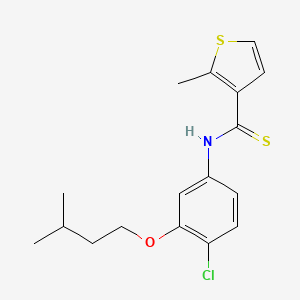
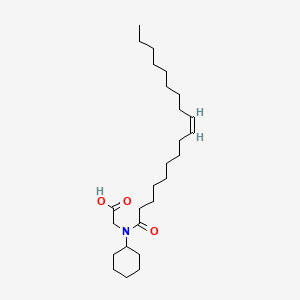
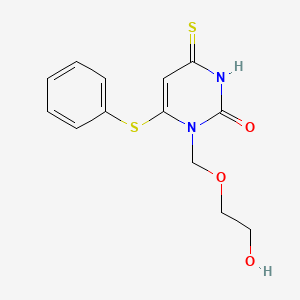
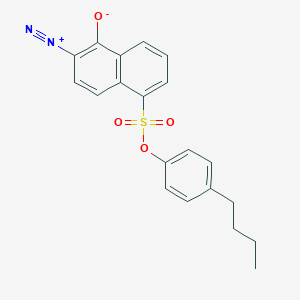
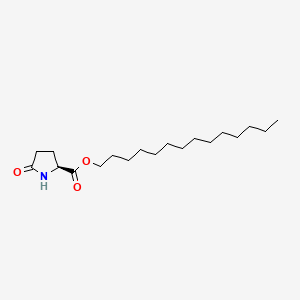
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
